4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide
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Overview
Description
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-sulfonyl)phenyl]butanamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-sulfonyl)phenyl]butanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with an acyl chloride under cyclization conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through an O-arylation reaction using a suitable aryl halide.
Formation of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is attached via a sulfonylation reaction, typically using a sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening reactions.
Substitution: The compound can undergo substitution reactions, especially at the piperidine sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of phenolic derivatives.
Reduction: Reduction can result in the formation of amine derivatives.
Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-sulfonyl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent due to its oxadiazole moiety.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: The oxadiazole ring can interact with enzyme active sites, inhibiting their activity.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Methoxyphenyl)sulfonyl]-4-(3-thienyl)piperidine
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
Uniqueness
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-sulfonyl)phenyl]butanamide is unique due to its combination of an oxadiazole ring with a piperidine sulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H28N4O5S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-piperidin-1-ylsulfonylphenyl)butanamide |
InChI |
InChI=1S/C24H28N4O5S/c1-32-21-9-4-3-8-20(21)24-26-23(33-27-24)11-7-10-22(29)25-18-12-14-19(15-13-18)34(30,31)28-16-5-2-6-17-28/h3-4,8-9,12-15H,2,5-7,10-11,16-17H2,1H3,(H,25,29) |
InChI Key |
VTDUONKPIRUVNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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